Home > Products > Screening Compounds P96076 > Tol8-Agonist-31a
Tol8-Agonist-31a -

Tol8-Agonist-31a

Catalog Number: EVT-1536457
CAS Number:
Molecular Formula: C13H19N3
Molecular Weight: 217.316
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tol8-Agonist-31a is a novel Human Toll-like Receptor 8-Selective Agonist.
Overview

Tol8-Agonist-31a is a synthetic compound that has garnered attention in the field of pharmacology and medicinal chemistry due to its potential therapeutic applications. This compound is classified as a selective agonist, which means it binds to specific receptors in the body to elicit a biological response. The exploration of Tol8-Agonist-31a is rooted in its ability to modulate physiological processes, making it a candidate for further research in various medical domains.

Source and Classification

Tol8-Agonist-31a is derived from a series of chemical modifications aimed at enhancing the efficacy and specificity of its action on target receptors. It falls under the category of small molecules, which are characterized by their low molecular weight and ability to penetrate biological membranes. This classification is crucial as it influences the compound's pharmacokinetics and pharmacodynamics.

Synthesis Analysis

Methods

The synthesis of Tol8-Agonist-31a involves several key steps, typically starting from readily available precursors. The synthetic route may include:

  1. Formation of Key Intermediates: Utilizing standard organic reactions such as nucleophilic substitutions or coupling reactions.
  2. Functional Group Modifications: Employing techniques like oxidation or reduction to achieve the desired functional groups.
  3. Purification: Techniques such as chromatography are often used to isolate the final product from by-products and unreacted materials.

Technical Details

The synthesis may require specific conditions such as temperature control, pH adjustments, and the use of catalysts to facilitate reactions. Analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of Tol8-Agonist-31a.

Molecular Structure Analysis

Structure

Tol8-Agonist-31a features a complex molecular structure that can be represented by its chemical formula. The specific arrangement of atoms within the molecule plays a critical role in its biological activity.

Data

Key data points regarding its molecular structure include:

  • Molecular Weight: Determined through mass spectrometry.
  • Functional Groups: Identified using infrared spectroscopy.
  • 3D Conformation: Studied through computational modeling techniques.
Chemical Reactions Analysis

Reactions

Tol8-Agonist-31a may participate in various chemical reactions that can modify its structure or enhance its activity. Common reactions include:

  1. Substitution Reactions: Where one functional group is replaced by another.
  2. Addition Reactions: Involving the addition of atoms or groups to the existing structure.
  3. Elimination Reactions: Leading to the formation of double bonds or ring structures.

Technical Details

Understanding these reactions requires knowledge of reaction mechanisms, which can involve free radical pathways or ionic intermediates, influencing the stability and reactivity of Tol8-Agonist-31a.

Mechanism of Action

Process

The mechanism of action for Tol8-Agonist-31a involves binding to specific receptors, leading to a cascade of intracellular events. This interaction typically results in:

  1. Receptor Activation: Initiating signal transduction pathways.
  2. Physiological Responses: Modulating functions such as neurotransmitter release or gene expression.

Data

Data supporting these mechanisms often come from in vitro studies, receptor binding assays, and cellular response evaluations.

Physical and Chemical Properties Analysis

Physical Properties

Tol8-Agonist-31a exhibits distinct physical properties that are crucial for its functionality:

  • Solubility: Determines its bioavailability.
  • Melting Point: Indicates thermal stability.
  • Appearance: Often described as a crystalline solid or powder.

Chemical Properties

Chemical properties include:

  • Stability: Evaluated under various conditions (e.g., pH, temperature).
  • Reactivity: Assessed through interactions with other chemicals.

Relevant data from stability studies can inform storage conditions and shelf life.

Applications

Scientific Uses

Tol8-Agonist-31a has potential applications in several scientific fields, including:

  1. Pharmacology: As a lead compound for drug development targeting specific diseases.
  2. Biochemistry: In studies examining receptor-ligand interactions.
  3. Toxicology: Evaluating safety profiles in preclinical studies.

Research into Tol8-Agonist-31a continues to expand, with ongoing investigations into its therapeutic potential and mechanisms of action, highlighting its significance in advancing medical science.

Introduction to Toll-Like Receptor 8 (TLR8) Biology and Agonism

Structural and Functional Overview of TLR8 in Innate Immunity

TLR8 belongs to the endosomally localized subgroup of Toll-like receptors (TLR3, TLR7, TLR8, TLR9) that specialize in nucleic acid sensing. Its ectodomain features 26 leucine-rich repeats (LRRs) arranged in a horseshoe-shaped solenoid structure, capped by N- and C-terminal domains [1] [3]. A defining structural feature is the "Z-loop" (inserted between LRR14-LRR15), which undergoes proteolytic cleavage to enable receptor activation [1] [6]. Unlike cell-surface TLRs, TLR8 exists as a pre-formed dimer in the absence of ligands, with ligand binding inducing conformational reorganization that brings the C-termini of protomers ~20 Å closer (from ~50 Å to ~30 Å) [1]. This spatial rearrangement facilitates TIR domain dimerization and downstream signal transduction.

Table 1: Key Structural Domains of Human TLR8

DomainStructural FeaturesFunctional Role
LRR Domain26 tandem LRR motifs; horseshoe conformationLigand recognition and dimerization interface
Z-loopFlexible insertion between LRR14-15Requires cleavage for activation; regulates accessibility
Binding Site 1Hydrophobic pocket near LRR11-14Primary nucleoside binding (e.g., uridine)
Binding Site 2Adjacent to LRR10-13Binds ssRNA degradation products
TIR DomainCytoplasmic signaling moduleRecruits adaptors (MyD88) via homotypic interactions

Role of TLR8 in Pathogen Recognition and Immune Signaling Pathways

TLR8 detects single-stranded RNA (ssRNA) degradation products from viral and bacterial pathogens within endolysosomal compartments. Unlike TLR7 (guanosine-preferring), TLR8 specifically recognizes uridine and short oligonucleotides containing U-rich motifs (e.g., UU/UG sequences) [1] [6]. This sensing mechanism involves a two-step process:

  • Initial binding of nucleosides (e.g., uridine) at Site 1
  • Synergistic stabilization by oligonucleotides at Site 2, enhancing affinity 100-fold [3] [6]

Ligand binding triggers MyD88-dependent signaling, culminating in NF-κB and MAPK pathway activation. This induces:

  • Proinflammatory cytokines (TNF-α, IL-12, IL-1β)
  • Chemokines (CCL3, CCL4)
  • Minimal Type I IFN production (unlike TLR7) [6] [8]

Critically, TLR8 acts as a sensor of bacterial viability by detecting intact bacterial RNA, which promotes Th1-skewed adaptive immunity [6]. Its myeloid-selective expression (monocytes, dendritic cells) contrasts with TLR7’s prominence in plasmacytoid DCs.

Table 2: TLR8 Ligands and Immune Outcomes

Ligand ClassRepresentative LigandsImmune Response
Natural LigandsViral ssRNA (UU motifs), Bacterial RNATNF-α, IL-12, IL-1β; Th1 differentiation
Synthetic AgonistsR848 (Resiquimod), CL075, Tol8-Agonist-31aMyeloid cell activation; vaccine adjuvanticity
AntagonistsCU-CPT9a, Oligonucleotide inhibitorsSuppression of autoimmune signaling

Comparative Analysis of TLR8 vs. TLR7: Ligand Specificity and Signaling Divergence

Despite 53% sequence homology and structural similarities, TLR7 and TLR8 exhibit profound functional differences:

  • Ligand Specificity:
  • TLR7: Preferentially binds guanosine and ssRNA with GU-rich motifs
  • TLR8: Selectively recognizes uridine and U-rich sequences [1] [6]Structural analyses reveal divergent residues in Site 1 (e.g., TLR8-Tyr348 vs. TLR7-Phe409) governing nucleoside preference [1] [7].

  • Cellular Expression:

  • TLR7: Predominantly plasmacytoid DCs → robust IFN-α production
  • TLR8: Myeloid DCs/monocytes → IL-12-dominated responses [6] [8]

  • Species-Specificity:Rodent TLR8 is non-functional with human-specific agonists (e.g., R848) due to sequence variations in the LRR14-15 region, complicating murine translational studies [2] [4].

  • Signaling Outputs:TLR7 activation drives IFN-α-dependent antiviral responses, while TLR8 promotes IL-12-mediated Th1/Tfh differentiation critical for antibacterial immunity [6] [8].

Table 3: TLR7 vs. TLR8 Functional Divergence

FeatureTLR7TLR8
Key Ligand MotifsGU-rich ssRNA; GuanosineUU/UG-rich ssRNA; Uridine
Site 1 ResiduesPhe409, Val382Tyr348, Thr574 (human)
Dominant Cell TypesPlasmacytoid DCs, B cellsMyeloid DCs, Monocytes
Cytokine ProfileHigh IFN-α; Moderate IL-12High IL-12/IL-1β; Low IFN-α
Species ReactivityConserved agonists (rodent/human)Agonists largely human-specific

Properties

Product Name

Tol8-Agonist-31a

IUPAC Name

4-Methyl-1-pentyl-1H-benzo[d]imidazol-2-amine

Molecular Formula

C13H19N3

Molecular Weight

217.316

InChI

InChI=1S/C13H19N3/c1-3-4-5-9-16-11-8-6-7-10(2)12(11)15-13(16)14/h6-8H,3-5,9H2,1-2H3,(H2,14,15)

InChI Key

BWGFTWWXYOBSIL-UHFFFAOYSA-N

SMILES

NC1=NC2=C(C)C=CC=C2N1CCCCC

Solubility

Soluble in DMSO

Synonyms

Tol8-Agonist-31a

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.